molecular formula C17H15ClN4O3S B2625055 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 852169-08-5

5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2625055
CAS No.: 852169-08-5
M. Wt: 390.84
InChI Key: BKJVPTIHIXEZFQ-UHFFFAOYSA-N
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Description

The compound 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic molecule that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, and a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Diazino-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazino-pyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an electrophilic intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an acylating agent.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often under catalytic conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole, share some structural similarities and biological activities.

    Indole Derivatives: Indole-based compounds, like indole-3-acetic acid, also exhibit diverse biological activities and are used in various research fields.

Uniqueness

5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: is unique due to its combination of functional groups and the diazino-pyrimidine core, which confer specific chemical reactivity and biological activity not commonly found in other compounds.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-9-19-14-13(16(24)22(3)17(25)21(14)2)15(20-9)26-8-12(23)10-4-6-11(18)7-5-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJVPTIHIXEZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)C3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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